molecular formula C13H19NO B5179236 1-[(3-Methylphenyl)methyl]piperidin-3-ol

1-[(3-Methylphenyl)methyl]piperidin-3-ol

Cat. No.: B5179236
M. Wt: 205.30 g/mol
InChI Key: IEQVIRPBXZULDT-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]piperidin-3-ol is a piperidine derivative featuring a hydroxypiperidine core substituted with a 3-methylbenzyl group at the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and viral proteins. The hydroxyl group at the 3-position of the piperidine ring and the aromatic 3-methylbenzyl substituent contribute to its physicochemical properties, such as polarity and binding affinity.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)9-14-7-3-6-13(15)10-14/h2,4-5,8,13,15H,3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQVIRPBXZULDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylphenyl)methyl]piperidin-3-ol typically involves the reaction of 3-methylbenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylphenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]piperidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-octylphenethyl)piperidin-3-ol (RB-019)

  • Structure : Features a 4-octylphenethyl group linked to the piperidin-3-ol nitrogen.
  • Key Findings : Demonstrates 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to the hydrophobic 4-octylphenyl group enhancing target interaction .
  • Comparison : Unlike 1-[(3-Methylphenyl)methyl]piperidin-3-ol, RB-019’s extended alkyl chain improves membrane permeability and kinase selectivity.

3-Methylpiperidin-3-ol

  • Structure : Lacks the benzyl substituent, with a methyl group directly on the piperidine ring.
  • Key Findings : Simpler structure with reduced steric hindrance; used as a precursor in synthetic routes for complex derivatives .
  • Comparison : The absence of the aromatic group limits its applicability in receptor-targeted therapies compared to the 3-methylbenzyl-substituted analogue.

Derivatives with Heterocyclic Substituents

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol

  • Structure : Substituted with an ethyl-oxadiazole ring instead of a benzene group.
  • Key Findings : Exhibits building-block utility in drug discovery, with a molecular weight of 211.26 g/mol and moderate polarity .

Pharmacologically Active Analogues

Fenpropidin

  • Structure : 1-(3-(4-(1,1-dimethyl)phenyl)-2-methylpropyl)piperidine.
  • Key Findings : A fungicide targeting sterol biosynthesis in plants .
  • Comparison : While both compounds share a piperidine core, fenpropidin’s bulky substituents enhance lipid solubility, favoring agricultural over therapeutic use.

4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol

  • Structure : Contains a methylsulfonylphenyl group and a propyl chain.
  • Key Findings : Patented for undisclosed therapeutic applications, likely involving central nervous system targets due to sulfonyl group polarity .
  • Comparison : The sulfonyl group enhances metabolic stability compared to the 3-methylbenzyl group.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Pharmacological Note Reference
This compound Piperidin-3-ol 3-Methylbenzyl ~235.3 (estimated) Potential kinase/viral target
RB-019 Piperidin-3-ol 4-Octylphenethyl 335.5 SK1 selectivity (6.1-fold)
3-Methylpiperidin-3-ol Piperidin-3-ol 3-Methyl 115.2 Synthetic precursor
1-[(3-Ethyl-oxadiazole)methyl]piperidin-3-ol Piperidin-3-ol 3-Ethyl-1,2,4-oxadiazole 211.3 Drug discovery building block
Fenpropidin Piperidine 3-(4-(1,1-Dimethyl)phenyl)propyl 279.4 Agricultural fungicide

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